Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the formula C13H18N2O2 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 234.3 .Scientific Research Applications
Tuberculosis Treatment Research
- Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate derivatives have been investigated for their potential as inhibitors of Mycobacterium tuberculosis GyrB, an enzyme essential for the bacterium's survival. A specific derivative showed promising activity against Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment (Jeankumar et al., 2013).
Synthetic Organic Chemistry
- This compound has been used in the synthesis of various organic structures. For instance, it played a role in the synthesis of pyrano[4,3-d]thieno[2,3-b]pyridine and thieno[2,3-c]isoquinoline derivatives, which have potential applications in drug discovery (Paronikyan et al., 2016).
- It was also involved in the synthesis of tetrahydropyridines, highlighting its utility in creating functionalized organic compounds (Zhu et al., 2003).
Antibacterial Activity Studies
- Various derivatives of this compound have been synthesized and tested for their antibacterial properties. Some of these derivatives displayed significant antibacterial activity, indicating their potential use in developing new antibacterial agents (Singh et al., 2015).
Development of Antifungal and Antibacterial Agents
- Research has been conducted on benzothiazole derivatives substituted with this compound, showing promise as antibacterial and antifungal agents. This highlights the compound's role in the synthesis of biologically active molecules (Shafi et al., 2021).
Corrosion Inhibition
- The compound has been used in the synthesis of Schiff base complexes that showed potential as corrosion inhibitors on mild steel. This application bridges the gap between coordination chemistry and materials engineering (Das et al., 2017).
Polymer Chemistry
- This compound derivatives have been used in polymer chemistry, for example, as protecting groups for carboxylic acids in the synthesis of polymers (Elladiou & Patrickios, 2012).
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These compounds contain a piperidine ring which bears a carboxylic acid group .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen, a key structural protein in the body.
Pharmacokinetics
The compound’s molecular weight (2343 g/mol) suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Compounds of similar structure have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially impact collagen synthesis and thereby affect the structure and function of tissues in the body.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with collagen prolyl-4-hydroxylase, an enzyme involved in the hydroxylation of proline residues in collagen This interaction inhibits the enzyme’s activity, which can affect collagen synthesis and stability
Cellular Effects
This compound has been shown to influence various cellular processes. Its inhibition of collagen prolyl-4-hydroxylase can lead to reduced collagen synthesis, impacting cell structure and function . This compound may also affect cell signaling pathways, gene expression, and cellular metabolism, although specific details on these effects are still under investigation. The compound’s impact on cellular processes highlights its potential as a tool for studying cell biology and pathology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of collagen prolyl-4-hydroxylase, thereby inhibiting the enzyme’s activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to alterations in collagen structure and function. Additionally, this compound may interact with other biomolecules through similar binding interactions, affecting their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biological activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect collagen synthesis . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as collagen prolyl-4-hydroxylase . The compound’s metabolism may also involve other enzymes and cofactors, although specific details on these pathways are still being investigated. Its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
ethyl 1-pyridin-2-ylpiperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-6-9-15(10-7-11)12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLUAZVTWIPHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396810 | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154348-19-3 | |
Record name | Ethyl 1-(2-pyridinyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154348-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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